molecular formula C8H10Br2N2 B12441817 (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine

Cat. No.: B12441817
M. Wt: 293.99 g/mol
InChI Key: SSQNWRFNXOLVKK-QMMMGPOBSA-N
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Description

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor followed by the introduction of the ethane-1,2-diamine group. One common method involves the bromination of 1-phenylethane, followed by a reaction with ethane-1,2-diamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like iron or aluminum chloride to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phenyl ring.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or hydrogenated derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where brominated compounds have shown efficacy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure imparts flame-retardant properties, making it useful in the manufacture of fire-resistant materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the ethane-1,2-diamine moiety allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,5-dichlorophenyl)ethane-1,2-diamine: Similar in structure but with chlorine atoms instead of bromine.

    (1R)-1-(3,5-difluorophenyl)ethane-1,2-diamine: Contains fluorine atoms instead of bromine.

    (1R)-1-(3,5-diiodophenyl)ethane-1,2-diamine: Iodine atoms replace the bromine atoms.

Uniqueness

The uniqueness of (1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine lies in its bromine atoms, which impart distinct chemical and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets. This makes the compound particularly valuable in applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C8H10Br2N2

Molecular Weight

293.99 g/mol

IUPAC Name

(1R)-1-(3,5-dibromophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10Br2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

SSQNWRFNXOLVKK-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@H](CN)N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CN)N

Origin of Product

United States

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